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Didecyl Dimethyl Ammonium-d6 Chloride

Cat. No.: B1157683
M. Wt: 368.11
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Quaternary Ammonium (B1175870) Compounds (QACs) in Chemical Research

Quaternary ammonium compounds, or QACs, are a diverse class of chemicals characterized by a central, positively charged nitrogen atom bonded to four organic groups. nih.goveurl-pesticides.eu This structure imparts surfactant properties, making them effective as disinfectants, antiseptics, and preservatives. nih.gov Their broad-spectrum antimicrobial activity has led to their incorporation into a vast array of products, including household cleaners, personal care items, and industrial disinfectants. nih.gov The widespread use of QACs, particularly DDAC, has necessitated the development of sensitive and reliable analytical methods to monitor their presence in the environment and in various consumer products. nih.goveurl-pesticides.eu

Significance of Deuterium (B1214612) Isotopic Labeling in Advanced Chemical Investigations

Deuterium isotopic labeling is a powerful technique in chemical research, offering a non-radioactive method to trace and quantify molecules. By replacing hydrogen atoms with deuterium, the chemical properties of a compound remain largely unchanged, but its mass is increased. This mass difference is easily detectable by mass spectrometry, a highly sensitive analytical technique.

In the context of quantitative analysis, deuterium-labeled compounds like Didecyl Dimethyl Ammonium-d6 Chloride are invaluable as internal standards. nih.goveurl-pesticides.eu When analyzing a sample for a specific compound, a known amount of its deuterated analog is added at the beginning of the sample preparation process. Since the deuterated standard behaves almost identically to the non-labeled target compound throughout extraction and analysis, any loss of the target compound during these steps is mirrored by a proportional loss of the internal standard. By comparing the mass spectrometer's signal for the target compound to that of the known amount of the internal standard, researchers can calculate the original concentration of the target compound with high accuracy and precision. This technique, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, leading to more reliable and reproducible results. nih.gov

Research Objectives and Scope for this compound Studies

The primary research application of this compound is as an internal standard for the quantitative analysis of Didecyl Dimethyl Ammonium Chloride (DDAC) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.goveurl-pesticides.eu This analytical method is employed in a variety of research fields, including environmental monitoring, food safety, and human exposure assessment.

For instance, researchers utilize this compound to accurately measure levels of DDAC in environmental samples such as wastewater, sludge, and soil, helping to understand the environmental fate and transport of this widely used disinfectant. In the realm of food safety, it is used to quantify DDAC residues in agricultural products to ensure compliance with regulatory limits. eurl-pesticides.euekb.eg Furthermore, its use in the analysis of biological samples like human serum and urine allows for the assessment of human exposure to DDAC from various sources. nih.gov

The effectiveness of this compound as an internal standard is rooted in the specific parameters used in LC-MS/MS analysis. The mass spectrometer is programmed to detect both the non-labeled DDAC and its deuterated counterpart. The following table provides an example of the mass-to-charge ratios (m/z) of the precursor ions (Q1) and their corresponding product ions (Q3) that are monitored for both compounds.

Interactive Data Table: Exemplary Mass Spectrometry Parameters for DDAC and its Deuterated Internal Standard

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)
DDAC-C10326186
DDAC-C10-d6332192
Data sourced from a 2016 report by the EU Reference Laboratory for Pesticides Requiring Single Residue Methods. eurl-pesticides.eu

This targeted detection allows for the precise differentiation and quantification of DDAC in complex samples, underscoring the indispensable role of this compound in modern analytical research.

Properties

Molecular Formula

C₂₂H₄₂D₆ClN

Molecular Weight

368.11

Synonyms

N-Decyl-N,N-dimethyl-1-decanaminium Chloride-d6;  N-Decyl-N,N-dimethyl-1-decanaminium Chloride-d6;  Didecyldimethyl-ammonium Chloride-d6;  Didecyldimethylammonium Chloride-d6 ;  AQ 210-d6;  Acticide DDQ-d6;  Acticide DDQ 40-d6;  Arquad 10-d6;  Arquad 210-d6

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of Didecyl Dimethyl Ammonium D6 Chloride

Deuteration Strategies for Specific Molecular Sites

The introduction of deuterium (B1214612) into a target molecule can be achieved through various strategies. For Didecyl Dimethyl Ammonium-d6 Chloride, the labeling is confined to the N-methyl groups. This specificity dictates the choice of synthetic route, which typically involves either the introduction of deuterated methyl groups onto a pre-existing amine scaffold or the construction of the molecule from deuterated precursors.

Catalytic methods offer powerful tools for deuterium incorporation, often by facilitating hydrogen-deuterium (H/D) exchange reactions. nih.gov Transition-metal catalysts, including palladium, ruthenium, and iridium, are frequently employed for this purpose. nih.govacs.org For instance, palladium on carbon (Pd/C) can be used with an in-situ generated source of deuterium gas (D2) from aluminum and deuterium oxide (D2O) to achieve chemo- and regioselective H/D exchange in various organic molecules, including amino acids. nih.gov Ruthenium complexes have also been shown to catalyze the α-selective deuteration of amines using D2O as the deuterium source. acs.org

More recently, organophotocatalytic methods have emerged as a cost-effective and mild approach for the α-deuteration of primary amines using visible light and D2O. rsc.orgnih.gov These metal-free systems can achieve high levels of deuterium incorporation with excellent selectivity. nih.gov While many catalytic methods target the α- and/or β-positions of the alkyl chains attached to the nitrogen, nih.gov the principles can be adapted for N-methyl groups, or more commonly, these methods are used to prepare deuterated building blocks that are later incorporated into the final molecule.

Table 1: Overview of Selected Catalytic Deuteration Methods

Catalyst System Deuterium Source Typical Application Reference
Ruthenium Complex Deuterium Oxide (D2O) α-Selective deuteration of primary and secondary amines acs.org
Organophotocatalyst Deuterium Oxide (D2O) α-Deuteration of unprotected primary amines rsc.orgnih.gov
Palladium on Carbon (Pd/C) with Aluminum Deuterium Oxide (D2O) Selective H-D exchange of amino acids and building blocks nih.gov
Iridium Catalyst Formic Acid and D2O Transfer deuteration of various alcohols and ketones nih.gov

Deuterium oxide (D₂O), or heavy water, is an economical and readily available source of deuterium for isotopic labeling. nih.govyoutube.comacs.org Its application is central to many deuteration strategies, particularly in catalyzed H/D exchange reactions where it serves as the primary deuterium donor. acs.orgrsc.orgnih.gov For example, photocatalytic methods can activate C-H bonds, allowing for H/D exchange with the surrounding D₂O solvent. nih.gov

Beyond its role in direct exchange reactions, D₂O is also used in the synthesis of deuterated reagents. Dehalogenative deuteration of alkyl halides, for instance, can be achieved using a reducing agent like zinc in the presence of D₂O to replace a halogen atom with deuterium. acs.orgacs.org This creates a versatile method for producing deuterated alkyl precursors which can then be used in subsequent synthetic steps. nih.gov The difference in bond strength between C-D and C-H bonds, and the stronger hydrogen bonding in D₂O compared to H₂O, are key properties that influence reaction mechanisms and kinetics. youtube.comwikipedia.org

The most direct and unambiguous method for synthesizing this compound involves the use of pre-deuterated methylating agents. This approach ensures that deuterium is incorporated exclusively at the desired N-methyl positions with very high isotopic purity. The common strategy relies on the alkylation of an appropriate amine with a deuterated alkyl halide. nih.gov

For the target molecule, the synthesis would involve the reaction of a tertiary amine, didecylmethylamine, with a deuterated methyl halide such as methyl-d3 iodide (CD₃I) or methyl-d3 chloride (CD₃Cl). Alternatively, one could start with didecylamine (B41449) (a secondary amine) and perform a double alkylation using two equivalents of the deuterated methylating agent. This latter approach is a classic method for producing quaternary ammonium (B1175870) salts, though controlling the reaction to prevent mixtures can be challenging. libretexts.org The use of deuterated methyl iodide, in particular, is a well-established technique for introducing a labeled methyl group onto a tertiary amine to form a quaternary ammonium salt. libretexts.orgresearchgate.net

Quaternization Reactions and Formation of this compound

The final step in the synthesis of this compound is a quaternization reaction, a type of N-alkylation of an amine. Specifically, it is a Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium salt by reacting it with an alkyl halide. researchgate.net

The synthesis of the non-deuterated analogue, Didecyl Dimethyl Ammonium Chloride, typically involves the reaction of didecylmethyl tertiary amine with chloromethane. patsnap.comgoogle.com This process is often conducted in an alcohol solvent such as ethanol (B145695) or isopropanol, sometimes with the addition of an alkaline catalyst like sodium carbonate, under reflux conditions for several hours. patsnap.comgoogle.com The reaction can also be performed under pressure to keep the gaseous methyl chloride dissolved in the reaction mixture. google.com

To form the d6-labeled compound, this established procedure is adapted by substituting the standard methylating agent with its deuterated counterpart. The most logical precursor would be didecylamine, which is first reacted with one equivalent of a deuterated methyl halide (e.g., methyl-d3 iodide) to form didecyl-methyl-d3-amine. This deuterated tertiary amine is then quaternized with a second equivalent of methyl-d3 iodide to yield Didecyl Dimethyl-d6 Ammonium Iodide. A final ion exchange step would be required to replace the iodide with chloride. A more direct, though potentially less controlled, route is the reaction of didecylamine with two equivalents of a deuterated methyl halide. A highly efficient pathway involves the quaternization of didecylmethylamine with a deuterated methyl halide like methyl-d3 chloride.

Table 2: Representative Reaction Conditions for the Synthesis of Didecyl Dimethyl Ammonium Chloride

Reactants Solvent Catalyst Temperature (°C) Pressure Reference
Didecyl methyl tertiary amine, Chloromethane Alcohol Alkaline catalyst (e.g., Sodium Carbonate) 75 - 95 ≤ 0.18 MPa patsnap.comgoogle.com
Di(coco alkyl)methyl amine, Methyl chloride None None 100 30 bar google.com
Tertiary Amine, Alkyl Halide Varies (or none) None 50 - 140 12 - 65 bar google.com

Analytical Verification of Deuterated Purity and Isotopic Enrichment

Following the synthesis, it is imperative to verify the chemical structure, purity, and isotopic enrichment of the final product. A combination of analytical techniques is typically employed, with mass spectrometry being the most definitive method for confirming isotopic labeling.

Mass spectrometry (MS) is an indispensable tool for confirming the successful incorporation of deuterium atoms into a molecule. kennesaw.edu The technique separates ions based on their mass-to-charge ratio (m/z). Since deuterium has approximately twice the mass of hydrogen, the molecular weight of this compound (368.11 g/mol ) is significantly higher than its non-deuterated counterpart (362.08 g/mol ). lgcstandards.comwikipedia.org

When analyzed by mass spectrometry, typically using a soft ionization technique like electrospray ionization (ESI), the cation of the deuterated compound will appear at an m/z value that is 6 Daltons higher than the non-deuterated cation. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for the analysis of quaternary ammonium compounds. nih.govrsc.org In MS/MS analysis, the parent ion is fragmented, and the resulting product ions provide further structural confirmation. The fragmentation pattern of the d6-labeled cation would differ from the unlabeled version in fragments containing the deuterated methyl groups, providing unequivocal evidence of the location of the isotopic label. Furthermore, by examining the isotopic cluster of the molecular ion peak, the degree of isotopic enrichment can be accurately determined, confirming the purity of the labeled compound. mdpi.com

Table 3: Expected Mass-to-Charge (m/z) Ratios for Didecyl Dimethyl Ammonium Cations

Compound Cation Formula Monoisotopic Mass of Cation (Da) Expected m/z (z=1)
Didecyl Dimethyl Ammonium Chloride [C₂₂H₄₈N]⁺ 326.3781 326.4
Didecyl Dimethyl-d6 Ammonium Chloride [C₂₂H₄₂D₆N]⁺ 332.4158 332.4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique used to confirm the successful incorporation and to determine the isotopic purity of this compound. This is achieved by comparing the NMR spectra of the deuterated compound with its non-deuterated analogue, primarily through ¹H (proton) and ²H (deuterium) NMR.

In the ¹H NMR spectrum of non-deuterated Didecyl Dimethyl Ammonium Chloride, a characteristic singlet peak is observed for the protons of the two equivalent N-methyl groups. The chemical shift of this peak is typically in the range of 3.0-3.5 ppm. For this compound, the intensity of this signal would be expected to be significantly reduced or absent, depending on the level of deuterium incorporation. The disappearance of this peak is a strong indicator that the protons on the methyl groups have been replaced by deuterium. magritek.com

Conversely, ²H NMR spectroscopy is used to directly observe the incorporated deuterium atoms. guilan.ac.ir A ²H NMR spectrum of this compound would show a signal at a chemical shift very similar to that of the N-methyl protons in the ¹H NMR spectrum of the non-deuterated compound. magritek.com The presence of this peak confirms that deuterium has been successfully integrated into the desired position within the molecule. The integration of this ²H NMR signal can also be used to quantify the level of deuteration.

The following table provides a comparison of the expected ¹H NMR spectral data for Didecyl Dimethyl Ammonium Chloride and its d6-deuterated analogue. The data for the non-deuterated compound is based on known spectra of similar quaternary ammonium salts. chemicalbook.comchemicalbook.com

Functional GroupExpected ¹H Chemical Shift (ppm) for Didecyl Dimethyl Ammonium ChlorideExpected ¹H Chemical Shift (ppm) for this compoundExpected Multiplicity
-CH₃ (Terminal)~0.88~0.88Triplet
-(CH₂)₇- (Methylene Chain)~1.26~1.26Multiplet
-N-CH₂- (Methylene adjacent to N)~3.2-3.4~3.2-3.4Multiplet
-N⁺-(CH₃)₂~3.3Signal absent or significantly reducedSinglet

The table illustrates that while the signals for the decyl chains remain unchanged, the key difference lies in the signal for the N-methyl groups. The significant reduction or complete absence of the singlet at approximately 3.3 ppm in the ¹H NMR spectrum of this compound, coupled with the appearance of a corresponding signal in the ²H NMR spectrum, provides definitive evidence of successful isotopic labeling.

Advanced Analytical Methodologies for Didecyl Dimethyl Ammonium D6 Chloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive analytical technique for the determination of quaternary ammonium (B1175870) compounds (QACs) like Didecyl Dimethyl Ammonium Chloride and its deuterated analogue. plos.orgekb.egresearchgate.net This method offers unparalleled sensitivity and selectivity, which are essential for distinguishing and quantifying these compounds at trace levels. nih.govnih.gov

Optimization of Chromatographic Separation Parameters for QACs

The chromatographic separation of QACs presents unique challenges due to their permanent positive charge and surfactant properties, which can lead to poor peak shape and interaction with residual silanol (B1196071) groups on traditional silica-based columns. sielc.com Optimization is key to achieving symmetric peaks and reproducible retention times. Reversed-phase (RP) chromatography, often with C18 columns, is commonly employed. nih.govresearchgate.net To mitigate peak tailing, mobile phase modifiers are crucial. The use of acidic buffers, such as formic acid or ammonium formate/acetate, helps to improve peak symmetry. nih.govsielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative approach, using a polar stationary phase to retain the polar QACs, which can sometimes provide better separation from non-polar matrix interferences. nih.gov Gradient elution, typically starting with a higher aqueous phase and transitioning to a higher organic phase (like acetonitrile), is standard for resolving a range of QACs in a single run. ekb.egnih.gov

Table 1: Optimized Chromatographic Parameters for QAC Analysis

ParameterOptimized ConditionPurposeSource(s)
Column Reversed-Phase C18 (e.g., 2.1 x 100mm, 1.8 µm)Provides hydrophobic interaction for retaining the long alkyl chains of DDAC. ekb.eg
Mobile Phase A Water with 0.1% Formic Acid and/or 5-10 mM Ammonium FormateAcidic modifier improves peak shape and provides protons for ionization. Buffer ions aid in chromatography. ekb.egresearchgate.netnih.gov
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic AcidOrganic solvent for eluting the analyte from the RP column. ekb.egresearchgate.net
Flow Rate 0.3 - 0.4 mL/minStandard flow rate for analytical LC-MS/MS, balancing speed and separation efficiency. ekb.eg
Column Temp. 25 - 40 °CControlled temperature ensures reproducible retention times. nih.gov
Injection Vol. 5 - 20 µLStandard volume for injecting the prepared sample extract. plos.orgnih.gov

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) Detection

Electrospray ionization in the positive ion mode (ESI+) is the universal choice for QAC analysis, as these compounds carry a permanent positive charge. researchgate.netnih.gov In the ion source, the analyte is ionized to produce the precursor ion, which for the non-labeled DDAC cation is [M]+ at a mass-to-charge ratio (m/z) of 326.4. plos.orggoogle.com For Didecyl Dimethyl Ammonium-d6 Chloride, the six deuterium (B1214612) atoms on the methyl groups increase the mass of the cation, resulting in a precursor ion [M+6]+ at m/z 332.4.

This precursor ion is then directed into the collision cell of the mass spectrometer, where it is fragmented by collision-induced dissociation (CID) to produce characteristic product ions. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. plos.orgeurl-pesticides.eu This process provides exceptional selectivity, as only compounds that match both the precursor and product ion masses are detected, effectively eliminating matrix interference. eurl-pesticides.eu

Table 2: MS/MS Parameters for DDAC and DDAC-d6

CompoundPrecursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)UseSource(s)
DDAC 326.4186.235-45Quantification plos.org
DDAC 326.4142.240-50ConfirmationInferred from fragmentation patterns
DDAC-d6 332.4192.235-45Internal Standard (Quantification)Inferred from DDAC
DDAC-d6 332.4148.240-50Internal Standard (Confirmation)Inferred from fragmentation patterns

Role of this compound as an Internal Standard in Quantification

In quantitative analytical chemistry, an internal standard (IS) is added at a known concentration to all samples, calibrants, and quality controls before sample preparation. The ideal IS has physicochemical properties nearly identical to the target analyte but is mass-differentiable. This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of DDAC.

Because DDAC-d6 has the same chemical structure as DDAC, differing only in the isotopic composition of the methyl groups, it exhibits virtually identical behavior during every step of the analytical process. This includes extraction efficiency, chromatographic retention time, and ionization efficiency in the ESI source. Any loss of analyte during sample workup or any suppression/enhancement of the MS signal due to matrix effects will affect both the analyte and the SIL-IS to the same degree. By calculating the ratio of the analyte response to the IS response, these variations are normalized, leading to highly accurate and precise quantification. researchgate.netnih.gov

Quantitative Analysis in Complex Environmental Matrices

The analysis of QACs in environmental samples like soil, sewage sludge, and water is complicated by the presence of numerous interfering substances. Therefore, robust extraction and sample preparation protocols are required to isolate the target analytes and remove matrix components before LC-MS/MS analysis.

Development of Robust Extraction and Sample Preparation Protocols

The selection of an extraction technique depends on the specific matrix. For solid matrices like soil and sludge, methods must efficiently desorb the strongly bound QACs.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis in food, has been successfully adapted for QACs in soil. rsc.orgrsc.org It typically involves an extraction with a solvent like acetonitrile, followed by a salting-out step with magnesium sulfate (B86663) and sodium chloride to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step with sorbents like C18 can be used to remove interfering non-polar compounds. researchgate.netportico.org

Ultrasonic-Assisted Extraction (USE): This technique uses high-frequency sound waves to enhance the extraction of analytes from solid samples. plos.orgnih.gov Samples are typically sonicated in a solvent mixture, such as acidified acetonitrile or methanol, which disrupts the sample matrix and facilitates the release of QACs. plos.orgnih.gov This method has proven effective for extracting QACs from complex matrices like sewage sludge. nih.gov

Solid-Phase Extraction (SPE): For aqueous samples like seawater or wastewater, SPE is a common method for concentrating the analytes and cleaning up the sample. nih.govnih.gov Water samples are passed through a cartridge containing a sorbent (e.g., polymeric Strata-X or C18) that retains the QACs. nih.gov After washing the cartridge to remove salts and other interferences, the analytes are eluted with a small volume of an organic solvent. researchgate.netnih.gov

Table 3: Summary of Extraction Protocols for DDAC in Environmental Matrices

MatrixExtraction MethodKey StepsSource(s)
Soil QuEChERS1. Extraction with acetonitrile. 2. Salting out with MgSO4/NaCl. 3. Optional d-SPE cleanup with C18. rsc.orgrsc.org
Sewage Sludge Ultrasonic-Assisted Extraction (USE)1. Homogenize sample. 2. Add acidified methanol or acetonitrile. 3. Sonicate for 10-30 minutes. 4. Centrifuge and collect supernatant. plos.orgnih.gov
Water Solid-Phase Extraction (SPE)1. Condition polymeric or C18 cartridge. 2. Load water sample. 3. Wash cartridge. 4. Elute analytes with methanol or acetonitrile. researchgate.netnih.govnih.gov

Validation of Trace Level Detection and Quantification Limits

Method validation is essential to ensure that the analytical procedure is fit for its intended purpose. Key validation parameters include the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. ekb.eggoogle.com For DDAC, LC-MS/MS methods have achieved very low detection and quantification limits, often in the parts-per-billion (µg/kg) or even parts-per-trillion (ng/L) range, depending on the matrix and the specific protocol. researchgate.netnih.govnih.govnih.gov

Table 4: Reported Detection and Quantification Limits for DDAC

MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Source(s)
Agricultural Products LC-MS/MS-0.01 mg/kg ekb.eg
Dairy Products LC-MS/MS<1.9 µg/kg5 - 35 µg/kg researchgate.net
Soil / Sewage Sludge LC-MS/MS-0.1 - 2.1 µg/kg plos.org
Water LC-MS/MS-Down to 0.1 µg/L nih.gov
Seawater SPE-LC-MSLow ng/L range120-270 ng/L (environmental levels) nih.gov

Spectroscopic Approaches for Structural and Conformational Studies (e.g., Vibrational Spectroscopy, focusing on deuterium effects)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, stands as a powerful tool for probing the molecular structure and conformational dynamics of this compound. The introduction of deuterium atoms into the dimethyl ammonium moiety serves as a sensitive probe, inducing predictable shifts in vibrational frequencies that aid in the assignment of complex spectra and provide insights into molecular structure and intermolecular interactions.

The fundamental principle underlying the utility of deuterium substitution lies in the mass difference between hydrogen and its heavier isotope, deuterium. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. Consequently, the substitution of hydrogen with deuterium, which nearly doubles the mass, results in a noticeable decrease in the frequency of the C-D (carbon-deuterium) stretching and bending vibrations compared to the corresponding C-H (carbon-hydrogen) modes. This isotopic shift is a critical element in the detailed analysis of the vibrational spectra of this compound.

Detailed Research Findings

While specific experimental spectra for this compound are not widely published, a comprehensive understanding can be constructed from the analysis of its non-deuterated counterpart, Didecyl Dimethyl Ammonium Chloride (DDAC), and the established principles of isotope effects in vibrational spectroscopy.

The FTIR spectrum of DDAC exhibits characteristic peaks corresponding to the various functional groups within the molecule. The most prominent of these are the symmetric and asymmetric stretching vibrations of the C-H bonds in the long decyl chains and the methyl groups attached to the nitrogen atom. These typically appear in the 2800-3000 cm⁻¹ region. Additionally, bending or scissoring vibrations of CH₂ and CH₃ groups are observed in the 1400-1500 cm⁻¹ range.

Upon deuteration of the two methyl groups attached to the central nitrogen atom to form this compound, the most significant changes in the vibrational spectrum are expected for the modes involving the motion of these methyl groups. The C-H stretching vibrations of the methyl groups, typically found around 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric), are expected to shift to lower wavenumbers, into the 2200-2100 cm⁻¹ region for C-D stretching. Similarly, the C-H bending (scissoring) vibrations of the methyl groups, usually observed near 1470 cm⁻¹, would be expected to shift to a lower frequency.

The long decyl chains of this compound can exist in various conformational states, primarily involving rotations around the C-C single bonds, leading to gauche and trans isomers. Vibrational spectroscopy is sensitive to these conformational changes. For instance, specific vibrational modes, often in the "fingerprint" region of the spectrum (below 1500 cm⁻¹), can be assigned to particular conformations. While the deuterium substitution on the head group is not expected to directly alter the conformational equilibrium of the alkyl chains significantly, it can subtly influence intermolecular packing and interactions due to changes in hydrogen bonding potential and van der Waals forces. Studies on other deuterated quaternary ammonium compounds have suggested that deuteration can shift phase transition temperatures and favor more ordered states. nih.gov

The following interactive data table summarizes the key expected vibrational modes for this compound, based on known data for DDAC and theoretical predictions of isotopic shifts.

Vibrational ModeWavenumber Range (cm⁻¹) for DDACPredicted Wavenumber Range (cm⁻¹) for this compoundNotes
C-H Asymmetric/Symmetric Stretch (Decyl Chains)2925-2935 / 2855-28652925-2935 / 2855-2865These modes are largely unaffected as the deuteration is on the methyl groups.
C-H Asymmetric/Symmetric Stretch (Methyl Groups)~2960 / ~2870Not ApplicableThese peaks are absent in the fully deuterated methyl groups.
C-D Asymmetric/Symmetric Stretch (Methyl-d3 Groups)Not Applicable~2220 / ~2130Predicted based on the approximate 1/√2 mass-related frequency shift from C-H to C-D stretching.
CH₂ Scissoring (Decyl Chains)~1465-1475~1465-1475Expected to remain largely unchanged.
CH₃ Bending (Methyl Groups)~1470Not ApplicableAbsent in the deuterated compound.
CD₃ Bending (Methyl-d3 Groups)Not Applicable~1050-1100Predicted shift to lower frequency for the deformation modes of the deuterated methyl groups.
C-N Stretching~950-1050~950-1050Minor shifts may occur due to coupling with other vibrations.

It is important to note that the values for this compound are predictive and would require experimental verification through direct spectroscopic measurement of the deuterated compound.

Environmental Fate and Ecotoxicological Investigations of Didecyl Dimethyl Ammonium D6 Chloride

Environmental Persistence and Degradation Pathways

The environmental behavior of Didecyl Dimethyl Ammonium-d6 Chloride is dictated by its physicochemical properties and susceptibility to various degradation processes. As a cationic surfactant, it exhibits a strong tendency to adsorb to negatively charged surfaces like soil, sediment, and sludge, which significantly influences its mobility and bioavailability. regulations.govregulations.gov

Hydrolysis studies are crucial for determining a chemical's persistence in aquatic environments. For DDAC, research indicates that it is hydrolytically stable under typical environmental pH conditions. regulations.gov A study conducted in sterile aqueous buffer solutions demonstrated that DDAC is stable over a pH range of 5 to 9. regulations.govepa.gov While linear regression analysis suggested very long half-lives, these were considered rough estimates due to the minimal degradation observed over the 30-day test period. epa.gov For instance, extrapolated half-lives were calculated to be 368 days at pH 5, 175-194 days at pH 7, and 506 days at pH 9. regulations.govregulations.gov This stability suggests that abiotic hydrolysis is not a significant degradation pathway for DDAC in the environment. regulations.govepa.gov

Table 1: Hydrolytic Stability of DDAC at 25°C
pHCalculated Half-Life (Days)Reference
5368 regulations.govregulations.gov
7 (HEPES buffer)175 regulations.gov
7 (TRIS buffer)194 regulations.govregulations.gov
9506 regulations.govregulations.gov

Photodegradation, or the breakdown of molecules by light, is another key abiotic process. Studies have shown that DDAC is stable to photodegradation in aqueous solutions. regulations.govepa.gov In a study using a pH 7 buffered solution and a xenon lamp (with wavelengths below 290 nm filtered out), 14C-labeled DDAC was found to be stable after 30 days of continuous exposure. epa.gov Even the addition of a photosensitizer (1% acetone) resulted in minimal degradation, with a calculated half-life of 227 days. regulations.govregulations.gov Similarly, DDAC is not considered susceptible to photodegradation on soil. regulations.gov The photolytic stability indicates that sunlight is unlikely to be a major factor in the environmental breakdown of this compound. nih.gov

While DDAC is resistant to abiotic degradation, its ultimate fate in the environment is largely determined by microbial biodegradation. The efficiency of this process can be highly variable. regulations.govregulations.gov

Under aerobic conditions, such as in activated sludge from wastewater treatment plants, DDAC can be biodegraded. oup.comnih.govnih.gov Studies have shown that removal rates in activated sludge systems can be very high, often exceeding 90-99%. nih.govnih.gov However, in soil and aquatic systems, the process can be much slower. One aerobic soil metabolism study found DDAC to be very stable, with a calculated half-life of 1,048 days. regulations.govepa.gov In aerobic aquatic systems, the half-life in the water column was reported as 180 days, but it was significantly longer in the sediment (over 60 years) and the total system (nearly 23 years), indicating strong partitioning to sediment where degradation is slower. epa.gov

Under anaerobic conditions, degradation is even more limited. In a mixed methanogenic culture, over 96% of the added DDAC was recovered after 100 days, indicating a lack of degradation. nih.gov Anaerobic aquatic metabolism studies reported half-lives of 261 days in the water, over 12 years in the sediment, and 17 years for the entire system, with no major transformation products formed. epa.gov This suggests that DDAC is highly persistent in anaerobic environments like buried sediments.

Table 2: Environmental Half-Life of DDAC in Various Systems
ConditionCompartmentCalculated Half-LifeReference
AerobicSoil1,048 days regulations.govepa.gov
Aerobic AquaticWater180 days epa.gov
Sediment22,706 days (62.2 years) epa.gov
Total System8,366 days (22.9 years) epa.gov
Anaerobic AquaticWater261 days epa.gov
Sediment4,594 days (12.5 years) epa.gov
Total System6,217 days (17 years) epa.gov

The primary biodegradation pathway for DDAC involves N-dealkylation, which is the stepwise removal of the alkyl chains from the nitrogen atom. nih.govresearchgate.net Studies using bacteria isolated from activated sludge, such as Pseudomonas fluorescens TN4, have identified the specific intermediates of this process. oup.comnih.gov The first step is the cleavage of one of the decyl chains, producing Decyldimethylamine (DDA). oup.com This intermediate is then further degraded to Dimethylamine (DMA). oup.comnih.govnih.gov These smaller, simpler molecules are then more readily mineralized to carbon dioxide and water. nih.gov

Several environmental factors can influence the rate and extent of DDAC biodegradation. regulations.govregulations.gov

Chemical Concentration: At high concentrations (e.g., 200-700 ppm) found in disinfectant use-solutions, DDAC is rapidly toxic to most bacteria, preventing biodegradation. epa.gov However, once diluted in wastewater systems, biodegradation can proceed. epa.gov Conversely, at very low concentrations, the compound may not be sufficient to induce the necessary degradative enzymes in microbial populations. epa.gov

Microbial Population: The presence of an acclimated microbial community is key. epa.gov Bacteria that have been previously exposed to quaternary ammonium (B1175870) compounds show significantly more rapid degradation. epa.gov Unacclimated systems will exhibit a lag phase before degradation begins. nih.gov

Bioavailability: DDAC's tendency to adsorb strongly to solids like soil and sediment reduces its bioavailability to microorganisms in the water column, significantly slowing degradation. regulations.govresearchgate.net The low bioavailability of the water-insoluble compound is a primary factor impeding its biodegradation. researchgate.net

Presence of Other Organics: The presence of other organic matter, like yeast extract or glucose, can influence DDAC degradation. Small amounts can aid biodegradation, while larger amounts may be preferentially consumed by microbes, postponing the breakdown of the compound. epa.gov

Microbial Biodegradation Mechanisms and Rates

Environmental Distribution and Mobility in Diverse Compartments

The distribution and movement of a chemical compound in the environment are governed by its physical and chemical properties, particularly its tendency to adsorb to solids and its water solubility. nih.gov DDAC is a cationic surfactant that is highly soluble in water but also binds rapidly and strongly to negatively charged particles like soil and sediment. nih.govresearchgate.netnih.gov

Didecyl Dimethyl Ammonium Chloride exhibits a strong affinity for soil and sediment, a characteristic that significantly limits its mobility in the environment. regulations.govregulations.gov This strong binding is due to the electrostatic attraction between the positively charged cationic molecule and the negatively charged surfaces of soil organic matter and clay particles. nih.govresearchgate.net

Studies reviewed by the U.S. Environmental Protection Agency (EPA) demonstrate that DDAC is immobile in soil. regulations.govregulations.govregulations.gov The strength of this adsorption is quantified by the Freundlich adsorption coefficient (Kads) and the organic carbon-water (B12546825) partition coefficient (Koc). High Kads and Koc values indicate a strong tendency for the chemical to bind to solids and a low potential for it to move with water. nih.gov In batch equilibrium studies, DDAC showed significant adsorption across various soil types, with Koc values ranging from 667 to over 24,000, classifying it as having low to no mobility. nih.gov

Table 1: Freundlich Adsorption Coefficients (Kads) of DDAC in Various Soil Types
Soil TypeFreundlich Kads ValueSource
Sand1,095 regulations.gov, regulations.gov, regulations.gov
Sandy Loam8,179 regulations.gov, regulations.gov, regulations.gov
Silty Clay Loam32,791 regulations.gov, regulations.gov
Silt Loam30,851 regulations.gov, regulations.gov, regulations.gov

The high adsorption of DDAC to soil and sediment particles directly translates to a low leaching potential. regulations.govregulations.gov Because the compound is tightly bound, it is not readily transported by water moving through the soil profile. federalregister.gov Consequently, the risk of DDAC contaminating groundwater is considered negligible. regulations.govfederalregister.gov

Regulatory assessments conclude that due to its strong adsorption to soils, DDAC is not expected to contaminate surface and ground waters. regulations.govregulations.govregulations.gov Even with uses such as wood preservation, which could lead to environmental release, the strong binding properties of DDAC to organic matter like cellulose (B213188) and lignin (B12514952) limit its mobilization. federalregister.gov Therefore, significant contamination of drinking water sources from its approved uses is not anticipated. federalregister.gov

Bioconcentration and Bioavailability in Non-Mammalian Organisms

Bioconcentration refers to the process where a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. This is a key factor in assessing the potential for a substance to accumulate in living tissues.

Studies on freshwater fish indicate that DDAC is not likely to significantly bioaccumulate. regulations.govregulations.gov The bioconcentration factor (BCF) is a measure used to quantify this potential. A study in bluegill sunfish reported a BCF of 81, which suggests a moderate potential for bioconcentration. nih.gov Another study determined mean steady-state BCFs for DDAC in different tissues of freshwater fish, which were also relatively low. regulations.govregulations.gov The mode of action for DDAC involves the disruption of cellular membranes, which can cause damage to exposed areas like the gills in fish. researchgate.net

Table 2: Bioconcentration Factors (BCF) for DDAC in Freshwater Fish
Fish TissueBioconcentration Factor (BCF)Source
Edible Tissue38X regulations.gov, regulations.gov
Non-edible Tissue140X regulations.gov, regulations.gov
Whole Body81X regulations.gov, regulations.gov
Bluegill Sunfish (Whole Body)81 nih.gov

Bioaccumulation in a food chain, also known as biomagnification, occurs when a substance is transferred from one trophic level to the next, with concentrations increasing at successively higher levels. researchgate.netresearchgate.net Based on the moderate BCF values observed for DDAC, it is not expected to pose a significant concern for bioconcentration in aquatic organisms or to biomagnify in the food web. regulations.govregulations.gov The rapid binding of DDAC to sediment and suspended solids also reduces its bioavailability in the water column for uptake by aquatic life. researchgate.net

Ecotoxicological Effects on Non-Target Environmental Biota

DDAC exhibits varying levels of toxicity to different non-target organisms in the environment. herts.ac.uk Regulatory assessments have found that DDAC is toxic to freshwater algae at microgram concentrations. regulations.gov It demonstrates moderate to high toxicity to freshwater fish and is very highly toxic to freshwater and marine aquatic invertebrates. regulations.govherts.ac.ukherts.ac.uk For instance, DDAC has been reported to affect rainbow trout (Oncorhynchus mykiss) at levels as low as 0.1 mg/L and the aquatic invertebrate Daphnia magna at levels as low as 0.03 mg/L. researchgate.net A 96-hour lethal concentration (LC50) study on juvenile rainbow trout determined the value to be 0.409 mg/L, indicating high toxicity. researchgate.net The compound's mode of action is the disruption of cell membranes, causing damage to exposed tissues in animals. researchgate.net

Table 3: Ecotoxicity of DDAC to Select Non-Target Organisms
OrganismEndpointConcentrationToxicity LevelSource
Rainbow Trout (Oncorhynchus mykiss)96-h LC500.409 mg/LHighly Toxic researchgate.net
Rainbow Trout (Oncorhynchus mykiss)Effect Level0.1 mg/LToxic researchgate.net
Daphnia magna (Water Flea)Effect Level0.03 mg/LVery Highly Toxic researchgate.net
Freshwater Fish (General)Acute Toxicity-Moderately to Highly Toxic regulations.gov
Freshwater Aquatic InvertebratesAcute Toxicity-Very Highly Toxic regulations.gov
Mysid Shrimp (Marine Invertebrate)Acute Toxicity-Very Highly Toxic regulations.gov
Freshwater AlgaeToxicityµg/L concentrationsToxic regulations.gov

Acute and Chronic Toxicity to Aquatic Invertebrates

Didecyl Dimethyl Ammonium Chloride has been shown to be very highly toxic to freshwater aquatic invertebrates. regulations.gov Studies have consistently demonstrated its potent effects on species such as Daphnia magna.

Research has established the acute toxicity of DDAC to aquatic invertebrates. For instance, DDAC is reported to be highly toxic to Daphnia magna with low EC50 values. herts.ac.uk One study indicated a 96-hour LC50 (lethal concentration for 50% of the test subjects) value of 0.49 mg active ingredient/L for aquatic invertebrates. turi.org Another source classifies it as highly toxic to aquatic invertebrates in general. herts.ac.uk A long-term toxicity study with Daphnia magna was also conducted to understand chronic effects. turi.org While growth is often a more sensitive endpoint than survival and reproduction in chronic studies, a particular study was upgraded to "supplemental" because it did not initially evaluate growth, highlighting the importance of this metric in assessing chronic toxicity. epa.gov

The following table summarizes the acute toxicity of DDAC to a key aquatic invertebrate species.

SpeciesExposure DurationEndpointConcentration (mg/L)Reference
Aquatic Invertebrates96 hoursLC500.49 turi.org
Daphnia magna--Highly Toxic herts.ac.uk

It is important to note that the toxicity of DDAC can be influenced by environmental conditions. As a cationic surfactant, it binds rapidly to suspended solids and sediments, which can affect its bioavailability in the water column. researchgate.net

Effects on Fish Populations and Developmental Stages

Studies on various fish species have revealed that DDAC is moderately to highly toxic. regulations.govherts.ac.uk The toxicity can vary significantly depending on the fish species and their developmental stage.

Acute toxicity tests have been conducted on several fish species. For example, the 96-hour LC50 for juvenile rainbow trout (Oncorhynchus mykiss) was determined to be 0.409 mg/L. researchgate.net For fathead minnows (Pimephales promelas), the 96-hour LC50 was 0.39 ppm, while for juvenile starry flounder (Platichthys stellatus), it was 2.0 ppm. researchgate.net A study on juvenile coho salmon (Oncorhynchus kisutch) exposed to sublethal concentrations of DDAC showed significant physiological stress, including increased plasma cortisol and glucose levels, and reduced gill Na+/K+-ATPase activity after a seawater challenge. nih.gov

The early life stages of fish are particularly vulnerable to DDAC. A study on white sturgeon (Acipenser transmontanus) demonstrated age- and concentration-dependent responses. nih.gov The 96-hour median lethal concentration (LC50) values were found to be between 10.0 and 50.0 µg/L for 3-day-old larvae, 58.5 µg/L for 11-day-old larvae, 99.7 µg/L for 42-day-old larvae, and between 100 and 250 µg/L for 78-day-old juveniles. nih.gov This indicates that the youngest larvae were the most sensitive. nih.gov Importantly, significant decreases in larval growth and survival were observed at all tested concentrations, suggesting that 96-hour lethality testing alone is insufficient to determine the full extent of DDAC's toxicity to white sturgeon. nih.gov

The table below presents a summary of acute toxicity data for different fish species and life stages.

SpeciesLife StageExposure DurationEndpointConcentrationReference
Rainbow trout (Oncorhynchus mykiss)Juvenile96 hoursLC500.409 mg/L researchgate.net
Fathead minnow (Pimephales promelas)-96 hoursLC500.39 ppm researchgate.net
Starry flounder (Platichthys stellatus)Juvenile-LC502.0 ppm researchgate.net
White sturgeon (Acipenser transmontanus)3-day-old larvae96 hoursLC5010.0 - 50.0 µg/L nih.gov
White sturgeon (Acipenser transmontanus)11-day-old larvae96 hoursLC5058.5 µg/L nih.gov
White sturgeon (Acipenser transmontanus)42-day-old larvae96 hoursLC5099.7 µg/L nih.gov
White sturgeon (Acipenser transmontanus)78-day-old juveniles96 hoursLC50100 - 250 µg/L nih.gov

Sublethal effects of DDAC on fish include impaired swimming performance in rainbow trout after 12- and 24-hour exposures to concentrations of 0.2 and 0.4 mg/L. researchgate.net However, the same study found no significant effects on the susceptibility of rainbow trout to lethal infection from Vibrio anguillarum after a 24-hour exposure to sublethal concentrations. researchgate.net

Impacts on Algal and other Photosynthetic Microorganism Communities

Didecyl Dimethyl Ammonium Chloride is known to be toxic to freshwater algae at microgram concentrations. regulations.gov As an algaecide, its primary function is to control algal growth in various applications, including swimming pools and decorative ponds. regulations.govregulations.gov

The biocidal action of DDAC against algae and other microorganisms stems from its nature as a cationic surfactant. researchgate.net It disrupts intermolecular interactions and causes the dissociation of lipid bilayers in cell membranes, leading to cell death. wikipedia.orgnih.gov Studies have confirmed its effectiveness against phytopathogenic fungi, bacteria, and algae. herts.ac.uk

The U.S. Environmental Protection Agency has required toxicity testing of DDAC on various algal species, including the freshwater alga Anabaena flos-aquae, the freshwater diatom Navicula pelliculosa, and the marine diatom Skeletonema costatum, to assess its environmental risk. epa.gov The results of these studies are crucial for establishing water quality guidelines. For instance, an interim water quality guideline of 1.5 µg/L was recommended in Canada to protect aquatic life, based on a review of DDAC's toxicology, including its effects on algae. researchgate.net

The table below summarizes the known impact of DDAC on photosynthetic microorganisms.

Organism GroupEffectConcentration LevelReference
Freshwater AlgaeToxicµg/L concentrations regulations.gov
Photosynthetic MicroorganismsBiocidal/Algicidal- herts.ac.uk

The strong binding affinity of DDAC to sediments and organic matter can mitigate its toxicity in the water column to some extent by reducing its bioavailability to pelagic algae. regulations.gov However, its persistence and potential for accumulation in certain water bodies over time could still pose a risk to these essential primary producers. regulations.gov

Mechanistic Studies of Antimicrobial Activity Non Clinical

Cellular and Molecular Mechanisms of Action

The antimicrobial action of DDAC is a multi-step process initiated at the cell surface, leading to catastrophic failure of membrane integrity and subsequent cell death. nih.govjst.go.jp

The initial step in DDAC's antimicrobial activity involves its interaction with the microbial cell membrane. turi.org As a cationic surfactant, the positively charged quaternary nitrogen headgroup of the DDAC molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface and cytoplasmic membrane. turi.orgnih.gov This attraction facilitates the adsorption of DDAC onto the cell surface.

Following this initial electrostatic binding, the two long, hydrophobic decyl chains of the DDAC molecule penetrate and integrate into the hydrophobic core of the lipid bilayer. nih.govjst.go.jp This insertion is driven by hydrophobic interactions. Molecular dynamics simulations show that this integration process involves the QAC using the electrostatic properties of the negatively charged lipids to approach the membrane, followed by the insertion of its hydrophobic tails into the bilayer. nih.gov This dual hydrophilic-hydrophobic nature, known as amphiphilicity, is crucial for its ability to disrupt the highly organized structure of the cell membrane. turi.org

The integration of DDAC molecules into the lipid bilayer causes a significant disturbance in the membrane's structure and function. wikipedia.org It disrupts the critical intermolecular interactions between phospholipid molecules, leading to a dissociation of the lipid bilayer. wikipedia.org This interference increases the fluidity of the membrane. nih.govjst.go.jp Studies using liposomes labeled with fluorescent probes have demonstrated that DDAC induces a phase transition in the membrane at concentrations as low as 3 mg/L, indicating a profound change in membrane organization. nih.govjst.go.jp

The presence of the bulky DDAC molecules creates packing defects and curvature stress within the lipid bilayer. researchgate.net This structural disorganization compromises the membrane's role as a selective barrier, leading to a significant increase in its permeability to external substances and the loss of its ability to regulate the passage of ions and molecules. researchgate.netnih.gov

The compromised integrity and increased permeability of the cell membrane inevitably lead to the leakage of essential intracellular contents. researchgate.netnih.gov Studies on both Staphylococcus aureus and Escherichia coli have shown that treatment with DDAC causes the rapid efflux of potassium ions (K+) and materials that absorb light at 260 nm, which include nucleic acids and other vital cellular components. jst.go.jp

Research on E. coli has specifically shown that the leakage of macromolecules such as proteins and β-galactosidase occurs at DDAC concentrations of around 3 to 4 mg/L. nih.govjst.go.jp This massive loss of cellular constituents disrupts the cell's metabolic processes and osmotic balance, ultimately resulting in cell lysis and death. researchgate.netnih.gov While morphological changes like the formation of blebs on the cell surface have been observed, they tend to occur at higher DDAC concentrations (above 50 mg/L) and are considered a consequence of the membrane damage, not the primary cause of cell death. nih.govjst.go.jp The fundamental lethal action is the leakage of intracellular molecules due to the compromised cell membrane. nih.govjst.go.jp

Concentration-Dependent Bacteriostatic and Bactericidal Efficacy

The antimicrobial effect of DDAC is distinctly dependent on its concentration. wikipedia.org At lower, sub-lethal concentrations, DDAC exhibits bacteriostatic activity, meaning it inhibits the growth and reproduction of bacteria. researchgate.netnih.gov At higher concentrations, it becomes bactericidal, actively killing the microorganisms. researchgate.netnih.gov This dual activity is crucial for its application as a disinfectant. wikipedia.org

The effectiveness is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. nih.gov These values can vary significantly between different microbial species. researchgate.netnih.gov For instance, the MIC for DDAC against Escherichia coli has been reported to be as low as 1.3 mg/L, while for Staphylococcus aureus, the minimum lethal concentration (MLC) was found to be 32 µg/ml (32 mg/L). nih.govjst.go.jp

MicroorganismConcentration (mg/L)EffectSource
Escherichia coli1.3Minimum Inhibitory Concentration (MIC) nih.govjst.go.jp
Escherichia coli3 - 4Leakage of intracellular macromolecules nih.govjst.go.jp
Staphylococcus aureus32Minimum Lethal Concentration (MLC) jst.go.jp
Pseudomonas aeruginosa&gt;1000Elevated MIC suggestive of resistance researchgate.net
Pseudomonas fluorescens&gt;250Elevated MIC suggestive of resistance researchgate.net

Microbial Adaptation and Resistance Mechanisms

The widespread use of QACs like DDAC has raised concerns about the development of microbial resistance. wikipedia.orgnih.gov Bacteria can adapt and develop reduced susceptibility, particularly when exposed to sub-inhibitory (sub-MIC) concentrations of these compounds. nih.govnih.gov

Bacteria can develop reduced susceptibility to QACs through several mechanisms. One of the primary mechanisms is the acquisition of genes that code for efflux pumps. nih.govdtic.mil These membrane proteins actively transport antimicrobial agents, including QACs, out of the cell, preventing them from reaching their target sites at effective concentrations. dtic.mil In staphylococci, resistance is often encoded by qac genes (qacA, qacB, qacC), which are frequently found in clinical and food industry isolates. nih.govvirox.com

Studies have shown that repeated exposure of bacteria to increasing, sub-lethal concentrations of DDAC can lead to a significant increase in their MIC values. researchgate.netnih.gov For example, a step-wise exposure of Escherichia coli and Listeria monocytogenes strains to DDAC over seven days resulted in a threefold increase in the MIC for 48% of the tested strains. researchgate.netnih.gov This adaptation can sometimes lead to cross-resistance, where bacteria become less susceptible not only to DDAC but also to other biocides and even some antibiotics. nih.govnih.gov

MicroorganismExposure ConditionsObserved Change in MICSource
Escherichia coliDaily exposure to increasing subinhibitory DDAC for 7 days3-fold increase in MIC for 48% of strains researchgate.netnih.gov
Listeria monocytogenesDaily exposure to increasing subinhibitory DDAC for 7 days3-fold increase in MIC for 48% of strains researchgate.netnih.gov
Salmonella spp.Daily exposure to increasing subinhibitory DDAC for 7 days3-fold increase in MIC for 3% of strains researchgate.netnih.gov
Pseudomonas aeruginosaLow-level exposureStable, strong MIC change (up to >1000 mg/L) researchgate.net

Genetic and Physiological Basis of Resistance Acquisition

The development of microbial resistance to quaternary ammonium (B1175870) compounds (QACs) such as Didecyl Dimethyl Ammonium-d6 Chloride is a significant concern in environments where these biocides are frequently used. Bacteria can acquire resistance through a variety of genetic and physiological mechanisms. These adaptations allow them to survive and even thrive in the presence of concentrations of the disinfectant that would normally be lethal.

The acquisition of resistance is often a result of stable genetic changes, primarily through mutations in the bacterial chromosome or the acquisition of mobile genetic elements that carry resistance genes. Physiologically, bacteria can also adapt their cellular processes and structures to counteract the effects of the biocide.

Genetic Basis of Resistance

Research has identified several genes and mutations that confer resistance to Didecyl Dimethyl Ammonium Chloride (DDAC). Exposure of bacteria to sub-lethal concentrations of DDAC can select for mutants with increased resistance.

A study on Escherichia coli exposed to DDAC identified several key mutations that contribute to resistance. These mutations were found in genes associated with the regulation of efflux pumps, cell membrane synthesis and transport, and RNA polymerase. nih.gov Notably, the twin-chained structure of DDAC was found to induce a higher number of mutations compared to single-chained QACs, leading to a greater level of antibiotic resistance. nih.gov

Key Gene Mutations Associated with DDAC Resistance in E. coli

Gene Function Consequence of Mutation
acrR Negative regulator of the AcrAB-TolC efflux pump Upregulation of the AcrAB-TolC efflux pump, leading to increased expulsion of DDAC from the cell. nih.gov
marR Negative regulator of the marRAB operon, which controls the expression of multiple antibiotic resistance genes, including the AcrAB-TolC efflux pump. Overexpression of the AcrAB-TolC efflux pump and other resistance determinants. nih.gov
soxR Transcriptional activator of the soxS protein, which in turn activates the expression of genes involved in oxidative stress response and multidrug resistance, including the AcrAB-TolC efflux pump. Altered regulation of the cellular response to stress, potentially contributing to increased resistance. nih.gov
crp Global transcriptional regulator involved in carbon catabolite repression and the regulation of numerous genes, including those for efflux pumps. Widespread changes in gene expression that can contribute to a resistant phenotype. nih.gov
mipA Murein-lipoprotein A, involved in maintaining the integrity of the outer membrane. Alterations in the cell envelope that may reduce the permeability to DDAC. nih.gov
sbmA Inner membrane transporter Changes in the transport of substances across the cell membrane, potentially limiting the uptake of DDAC. nih.gov
rpoB RNA polymerase, beta subunit Alterations in the transcriptional machinery that can lead to broad changes in gene expression and contribute to a resistant phenotype. nih.gov

| rpoC | RNA polymerase, beta' subunit | Similar to rpoB mutations, these can affect global gene expression and contribute to resistance. nih.gov |

Another significant genetic factor in QAC resistance is the presence of plasmid-mediated efflux pump genes, collectively known as qac genes. capes.gov.br These genes encode for small multidrug resistance (SMR) proteins that actively transport QACs out of the bacterial cell. capes.gov.br The qac genes are often located on mobile genetic elements like plasmids, which can be transferred between different bacteria, facilitating the spread of resistance.

Physiological Basis of Resistance

In addition to genetic changes, bacteria can also exhibit physiological adaptations that enhance their survival in the presence of DDAC. These adaptations are often linked to the bacterial cell envelope and its response to the membrane-damaging effects of QACs.

One of the primary mechanisms of DDAC's antimicrobial action is the disruption of the cell membrane, leading to the leakage of intracellular components. academicjournals.orgresearchgate.net Resistant bacteria may adapt by altering the composition and fluidity of their cell membranes to counteract this effect.

Furthermore, some bacteria, such as Pseudomonas aeruginosa, can respond to DDAC exposure by increasing the expression of efflux pumps. researchgate.net These pumps are transport proteins that can expel a wide range of toxic compounds, including DDAC, from the cell's interior to the external environment. researchgate.net The overexpression of these pumps reduces the intracellular concentration of the biocide, allowing the bacteria to survive.

Studies have also shown that exposure to sub-inhibitory concentrations of DDAC can lead to increased biofilm formation in some bacteria. Biofilms are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. This matrix can act as a physical barrier, preventing the penetration of DDAC and protecting the embedded bacteria.

The adaptation to DDAC can also lead to cross-resistance to other antimicrobial agents, including antibiotics. nih.govnih.gov This is a significant public health concern, as the use of disinfectants like DDAC could inadvertently select for bacteria that are also resistant to clinically important antibiotics. nih.gov The mechanisms underlying this cross-resistance often involve the upregulation of multidrug efflux pumps that can expel both DDAC and various antibiotics. cardiff.ac.uk

Diverse Applications and Efficacy Assessments Non Clinical/industrial/environmental

Efficacy as a Broad-Spectrum Biocidal Agent

Didecyl Dimethyl Ammonium (B1175870) Chloride is a cationic surfactant widely employed as a disinfectant and biocide across various sectors. Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of essential cellular components and subsequent cell death. This action is effective against a wide array of microorganisms. The biocidal activity, whether it is bacteriostatic (inhibiting growth) or bactericidal (killing the microorganism), is dependent on its concentration. wikipedia.org

DDAC demonstrates broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. oxford-analytical.co.uk Its cationic nature allows it to interact with and disrupt the negatively charged bacterial cell membranes. nih.gov In Gram-negative bacteria, this interaction leads to the disorganization of the outer membrane, which contains lipopolysaccharides, causing a loss of cell viability. nih.gov

Studies have highlighted its effectiveness against various bacterial species. For instance, DDAC is known to inhibit the growth of Staphylococcus aureus, a Gram-positive bacterium. acs.orgnih.gov Research has shown that treatment with DDAC can cause the formation of blebs on the surface of S. aureus cells and leakage of intracellular materials. jst.go.jp Similarly, it is effective against the Gram-negative bacterium Escherichia coli, with a reported Minimum Inhibitory Concentration (MIC) value as low as 1.3 mg/L. nih.govresearchgate.net The compound's efficacy against Pseudomonas aeruginosa, another Gram-negative bacterium, has also been established. nih.govepa.gov In the context of animal health, didecyl dimethyl ammonium bromide (DDAB), a closely related compound, has been shown to effectively inactivate Salmonella Infantis and Escherichia coli. veterinaryworld.org

Table 1: Documented Antibacterial Efficacy of Didecyl Dimethyl Ammonium Chloride (DDAC)

Bacterial Species Gram Type Finding Reference
Staphylococcus aureus Gram-Positive Strong inhibition of growth. acs.org Treatment causes cell surface damage and leakage. jst.go.jp acs.orgjst.go.jp
Escherichia coli Gram-Negative Effective inactivation. veterinaryworld.org MIC reported at 1.3 mg/L. researchgate.net researchgate.netveterinaryworld.org
Pseudomonas aeruginosa Gram-Negative Demonstrates effective bactericidal action. nih.govepa.gov nih.govepa.gov
Salmonella Infantis Gram-Negative Effectively inactivated by the related compound DDAB. veterinaryworld.org veterinaryworld.org

The biocidal activity of DDAC extends beyond bacteria to include fungi, algae, and viruses. riverlandtrading.com It is used as a fungicide, mildew preventative, and algaecide in various settings. chemicalbook.com

Fungicidal Activity: DDAC is effective against a range of fungi and is used to prevent the growth of mold and mildew on hard, nonporous surfaces. wikipedia.orgepa.gov For example, a 1:256 dilution is effective against Trichophyton mentagrophytes, the fungus that causes athlete's foot. epa.gov In wood preservation, it is used to protect against fungal decay. riverlandtrading.com However, its efficacy can vary depending on the fungal species; one study noted that while DDAC provided good protection against Stachybotrys chartarum, it was less effective against other molds like Aspergillus niger and Penicillium brevicompactum when used alone. usda.gov

Algaecidal Activity: DDAC is utilized to control algae growth in water systems such as swimming pools, decorative ponds, and industrial cooling towers. riverlandtrading.commade-in-china.comacuro.in Its application helps to maintain water quality and prevent fouling caused by algal blooms.

Virucidal Activity: DDAC is particularly effective against enveloped viruses. Its mechanism involves disrupting the lipid envelope that surrounds these viruses. nih.gov It has been shown to be active against viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). oxford-analytical.co.ukepa.gov Formulations containing DDAC are registered with claims to inactivate avian influenza A viruses on hard surfaces. chemicalbook.com While its efficacy against non-enveloped viruses is more limited, synergistic formulations have been developed that show broad virucidal activity. nih.gov For instance, a combination of DDAC with other compounds demonstrated efficacy against non-enveloped viruses like poliovirus type 1 and murine norovirus. nih.gov

Table 2: Fungicidal, Algaecidal, and Virucidal Efficacy of DDAC

Organism Type Target Organism (Example) Application/Finding Reference(s)
Fungus Trichophyton mentagrophytes Effective as a fungicide on precleaned, hard, nonporous surfaces. epa.gov epa.gov
Mold and Mildew Inhibits growth on surfaces. wikipedia.orgepa.gov Used in wood preservation. riverlandtrading.com wikipedia.orgriverlandtrading.comepa.gov
Algae General Algae Controls growth in cooling towers, swimming pools, and spas. riverlandtrading.commade-in-china.com riverlandtrading.commade-in-china.com
Virus Enveloped Viruses (e.g., HBV, HIV, Avian Influenza) Disrupts the viral lipid envelope, leading to inactivation. oxford-analytical.co.uknih.gov oxford-analytical.co.uknih.gov
Non-enveloped Viruses (e.g., Poliovirus) Effective in synergistic formulations. nih.gov nih.gov

Industrial and Environmental Disinfection Applications

The broad-spectrum efficacy and stability of DDAC make it a valuable biocide for numerous industrial and environmental applications. chemicalptc.com It is chemically stable across a wide pH range (2 to 10) and maintains its effectiveness in hard water and in the presence of organic soil. chemicalptc.com

DDAC is extensively used in industrial water treatment to control microbial growth and prevent the formation of biofilm. riverlandtrading.com

Recirculating Cooling Towers: In cooling tower systems, DDAC is used to control algae and bacterial slimes. epa.gov Its application helps to clean and loosen slime debris from cooling system surfaces, maintaining operational efficiency. epa.gov It is often slug-fed into the system to manage microbial populations effectively. epa.gov

Oil Field Waters: In the oil and gas industry, DDAC is added to oil field flood waters or salt water disposal systems to control slime-forming and sulfate-reducing bacteria. epa.govepa.gov This prevents microbial-induced corrosion and reservoir plugging, ensuring the efficiency of oil recovery operations. painichemical.comkeruichemical.com It can be applied continuously or intermittently depending on the conditions of the site. epa.gov

DDAC is an effective wood preservative, protecting timber from fungal decay and insect infestation. riverlandtrading.comchemicalbook.compainichemical.com It is applied to wood through both non-pressure and pressure-treatment methods. regulations.gov The compound is frequently used to treat freshly cut lumber to prevent the development of sapstain discoloration before the wood is kiln-dried. usda.govpermachink.com Laboratory studies have shown that specific retention levels of DDAC in the wood are necessary to control various wood-rot fungi. epa.gov Combinations of DDAC with other agents, such as disodium (B8443419) octaborate tetrahydrate (DOT), can provide even more comprehensive protection against a wider range of mold fungi on wood. usda.gov

In the agricultural sector, DDAC is used for disinfecting equipment, tools, and surfaces in facilities like greenhouses and dairy farms to control the spread of diseases among crops and livestock. It is also used as a plant protection agent due to its effectiveness against phytopathogenic fungi and bacteria. chemicalbook.com Sometimes referred to as a "plant strengthener," it helps control a variety of plant diseases. Its applications include the disinfection of egg shells and milking equipment. chemicalbook.com

Hard Surface Disinfection in Commercial and Institutional Settings

Didecyl Dimethyl Ammonium-d6 Chloride, a deuterated form of Didecyl Dimethyl Ammonium Chloride (DDAC), is a fourth-generation quaternary ammonium compound (QAC) recognized for its potent antimicrobial properties. rackcdn.com As a cationic surfactant, it effectively interacts with negatively charged surfaces, making it a staple disinfectant in various commercial and institutional environments. chemtexltd.com Its application spans healthcare facilities, laboratories, food processing plants, schools, and industrial settings. chemtexltd.comriverlandtrading.comregulations.govmass.gov

The compound demonstrates broad-spectrum efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses such as coronaviruses. chemtexltd.commass.govoxford-analytical.co.ukatamankimya.com Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and subsequent cell death. atamankimya.comwikipedia.org This functionality is crucial for maintaining hygiene and preventing the spread of infections in high-traffic and critical areas. riverlandtrading.com

A significant advantage of this compound is its retained efficacy under challenging conditions. It performs reliably in the presence of heavy organic soiling, such as blood and protein, and in hard water, which can inactivate other types of disinfectants. oxford-analytical.co.ukkairuiwater.comarxada.com This robustness makes it a preferred choice for hospital-grade disinfection protocols and for use on a variety of hard, non-porous surfaces like floors, walls, tables, and equipment. chemtexltd.com Formulations containing the compound are compatible with numerous materials, including stainless steel, plastics, and ceramics. Furthermore, it exhibits residual antimicrobial activity, providing continued protection on treated surfaces after the initial application.

Textile Preservation and Moth-Proofing Applications

The application of this compound extends to the textile industry, where it serves as a versatile agent for preservation and protection. It is employed as an antimicrobial finish on fabrics to inhibit the growth of bacteria that can cause odors, degradation, and staining. This treatment is particularly valuable for textiles used in settings requiring high levels of hygiene, such as healthcare facilities, as well as for sportswear, uniforms, and various household textiles.

In addition to its antimicrobial properties, the compound is utilized as a moth-proofing agent for textiles. kairuiwater.com By treating fabrics with formulations containing this QAC, manufacturers can protect materials from insect damage, thereby extending the lifespan of the products. Some formulations are registered for use as fabric softener-sanitizers, which can be added during the final rinse cycle in a laundry process to impart bacteriostatic properties against odor-causing organisms. regulations.gov

The compound's ability to bind to fabrics ensures a durable finish. benzsoftwash.com As a disinfectant cleaner, it is recommended for linen in hospitals, hotels, and industrial laundries, helping to ensure textiles are not only clean but also hygienically sanitized. atamankimya.comwikipedia.org

Comparative Efficacy and Synergistic Effects with other Quaternary Ammonium Compounds

The efficacy of this compound is often evaluated in comparison to, and in combination with, other antimicrobial agents, particularly other QACs. As a fourth-generation QAC, it is characterized by superior germicidal performance, lower foaming action, and a higher tolerance for organic loads and hard water compared to earlier generation compounds. rackcdn.com For instance, research indicates that DDAC demonstrates higher efficacy at lower concentrations than Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC), a second-generation QAC. arxada.com Fifth-generation QACs often consist of a blend of a fourth-generation compound like DDAC with a second-generation one like ADBAC to leverage the strengths of both. rackcdn.comapjhs.com

Studies into the synergistic effects of disinfectant combinations have yielded mixed results. A checkerboard assay analysis of pairwise combinations of five common disinfectants—including DDAC and Benzalkonium Chloride (BAC)—found that most interactions were additive rather than synergistic. nih.govresearchgate.net The study concluded that true synergism between disinfectants is uncommon and that combinations of cationic membrane-active agents like DDAC, BAC, and Polyhexamethylene biguanide (B1667054) (PHMB) typically result in an additive effect. nih.gov

Table 1: Interaction Classification of Disinfectant Combinations Against Various Bacterial Species nih.gov
Disinfectant CombinationInteraction vs. A. baumanniiInteraction vs. E. faecalisInteraction vs. K. pneumoniaeInteraction vs. S. aureus
DDAC + BACAdditiveAdditiveAdditiveAdditive
DDAC + PHMBAdditiveAdditiveAdditiveAdditive
BAC + ChlorocresolAdditiveSynergisticAdditiveSynergistic
PHMB + ChlorocresolAdditiveSynergisticAdditiveAdditive

Conversely, other research has identified clear synergistic effects. One study demonstrated that a formulation containing DDAC, N,N-bis(3-aminopropyl)dodecylamine (APDA), and γ-cyclodextrin (γ-CD) exhibited a synergistic virucidal effect against non-enveloped viruses. nih.govresearchgate.net Another area of positive synergy is the combination of DDAC with certain nonionic surfactants, which was shown to enhance bactericidal activity against Staphylococcus aureus. researchgate.net Similarly, combinations with essential oil constituents have also demonstrated synergistic bactericidal effects. nih.govmdpi.com

Comparative efficacy studies are crucial for developing optimal disinfectant formulations. In the context of the SARS-CoV-2 virus, a study evaluated various commercial disinfectants. The results showed that formulations containing DDAC in combination with other QACs were effective, though efficacy varied with the specific composition and concentration. nih.govresearchgate.net

Table 2: Virucidal Efficacy of Various QAC-Based Formulations Against SARS-CoV-2 nih.govresearchgate.net
Disinfectant Formulation (Active Ingredients)ConcentrationVirucidal Efficacy
BAC / DDAC0.4%Effective Inactivation
DDAC / PHMB0.0205%–0.14%Variable (approx. 30–100%)
BAC / DDAC / PHMB0.00625%Approx. 50%
QAC (1:1 ratio)0.02%–0.07%Effective Inactivation
QAC (2:3 ratio)0.04%–4%Approx. 50%

These findings underscore that while DDAC is a highly effective biocide on its own, its performance can be further modulated when combined with other compounds. The resulting effect, whether additive or synergistic, depends heavily on the specific chemicals in the formulation and the target microorganisms. nih.govnih.gov

Regulatory Science and Environmental Risk Assessment Frameworks for Didecyl Dimethyl Ammonium D6 Chloride

The environmental risk assessment of chemical compounds is a structured process designed to evaluate the potential adverse effects on ecosystems. For industrial chemicals like Quaternary Ammonium (B1175870) Compounds (QACs), including Didecyl Dimethyl Ammonium Chloride (DDAC) and its deuterated isotopologue, Didecyl Dimethyl Ammonium-d6 Chloride, this process is critical due to their widespread use and subsequent release into the environment. Regulatory bodies in the United States and Europe mandate stringent data submission and risk characterization to ensure environmental safety.

Q & A

Q. What experimental methods are recommended for determining the minimum inhibitory concentration (MIC) of DDAC-d6 against bacterial isolates?

To determine MIC, use a modified Kirby-Bauer agar-well diffusion assay with nutrient agar plates and bacterial isolates standardized to 10⁶ CFU/mL. Prepare DDAC-d6 in serial dilutions (e.g., 50% to 3.12%) and measure inhibition zones after incubation. Statistical validation (e.g., one-way ANOVA with Duncan post-hoc test) is critical to confirm significance between concentrations. A MIC of 3.12% demonstrated a mean inhibition zone of 3.78 mm (p=0.000) in Gram-negative and Gram-positive bacteria.

Q. How can DDAC-d6 be quantified in complex matrices (e.g., environmental samples or biological tissues)?

Use liquid chromatography-mass spectrometry (LC-MS) with deuterium-labeled internal standards (e.g., DDAC-d6 itself) to enhance specificity and accuracy. Calibrate with a linear range of 0.1–100 ppm, and employ solid-phase extraction (SPE) for sample cleanup. Ensure method validation via spike-recovery tests (target: 90–110% recovery) .

Q. What are the primary degradation pathways and persistence metrics for DDAC-d6 in aquatic environments?

Under OECD 301 biodegradability guidelines, DDAC-d6 shows moderate persistence, with 69% degradation over 28 days in aerobic aqueous systems. Monitor via high-resolution LC-MS to track deuterium retention in degradation byproducts. Bioaccumulation potential is low (log Kow <3), but long-term ecotoxicity studies are recommended.

Advanced Research Questions

Q. How do formulation synergies (e.g., with glutaraldehyde or benzalkonium chloride) enhance DDAC-d6’s antimicrobial efficacy?

Design combinatorial assays to test synergistic ratios (e.g., DDAC-d6 at 0.015% + glutaraldehyde at 0.1%). Use checkerboard microdilution to calculate fractional inhibitory concentration indices (FICI). Synergy (FICI ≤0.5) is often observed due to enhanced membrane disruption and protein denaturation .

Q. What experimental controls are critical when studying DDAC-d6’s mechanism of action in biofilm disruption?

Include:

  • Positive control : Chlorhexidine (0.12%) for biofilm eradication.
  • Negative control : Phosphate-buffered saline (PBS) to rule out mechanical disruption.
  • Matrix control : Biofilms grown on polydimethylsiloxane (PDMS) to assess surface adhesion effects. Quantify biofilm biomass via crystal violet staining and metabolic activity via resazurin assays .

Q. How can isotopic tracing (deuterium in DDAC-d6) elucidate metabolic pathways in eukaryotic cells?

Expose cell cultures (e.g., HEK-293) to 10 µM DDAC-d6 and extract intracellular metabolites at timed intervals. Use LC-MS/MS to detect deuterium-labeled intermediates. Key findings: DDAC-d6 accumulates in lysosomes and undergoes limited hepatic metabolism, with >80% excreted unchanged in vitro .

Q. What factors explain contradictions in MIC values across studies (e.g., 3.12% vs. 6.25%)?

Variability arises from:

  • Strain specificity : Pseudomonas aeruginosa requires higher concentrations than Staphylococcus aureus.
  • Culture medium composition : Cationic surfactants bind to agar polysaccharides, reducing bioavailable DDAC-d6.
  • Inoculum density : Higher CFU/mL (≥10⁷) diminishes efficacy by 30–50% .

Methodological Guidelines

  • Surface Disinfection Protocols : For in vitro testing, apply DDAC-d6 at 5.07% (v/v) for 10 minutes on stainless steel surfaces contaminated with 10⁶ CFU/mL. Neutralize residual activity with lecithin-polysorbate broth.
  • Environmental Sampling : Extract DDAC-d6 from soil using methanol:water (7:3), centrifuge at 10,000×g, and analyze supernatant via LC-MS. Limit of detection (LOD): 0.05 ppm.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.